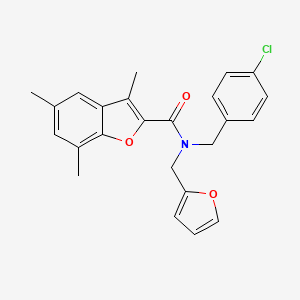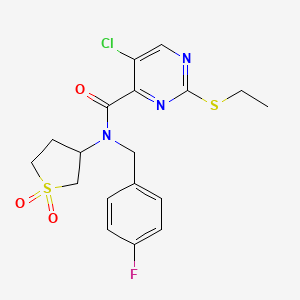
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-fluorobenzyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-fluorobenzyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with chloro, ethylsulfanyl, and carboxamide groups, along with a dioxidotetrahydrothiophenyl and fluorobenzyl moiety. Its unique structure suggests potential utility in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-fluorobenzyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: Starting from a suitable pyrimidine precursor, such as 2-chloropyrimidine, the core structure is built through nucleophilic substitution reactions.
Introduction of the Ethylsulfanyl Group: This step involves the substitution of a halogen atom on the pyrimidine ring with an ethylsulfanyl group using ethylthiol and a base like sodium hydride.
Attachment of the Dioxidotetrahydrothiophenyl Moiety: This can be achieved through a cyclization reaction involving a suitable thiol and an oxidizing agent to form the dioxidotetrahydrothiophene ring.
Formation of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction using appropriate carboxylic acid derivatives and amine reagents.
Final Functionalization: The fluorobenzyl group is attached through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing moieties, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chloro and fluorobenzyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidizing sulfur groups.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing carbonyl groups.
Substitution: Nucleophiles like amines or thiols under basic conditions for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may act as an inhibitor or modulator of specific enzymes or receptors due to its unique structure.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with biological targets relevant to diseases such as cancer or infectious diseases.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for manufacturing other valuable chemicals.
Mechanism of Action
The mechanism by which 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-fluorobenzyl)pyrimidine-4-carboxamide exerts its effects would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows for diverse interactions, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(methylthio)pyrimidine-4-carboxamide: Similar pyrimidine core with a methylthio group.
N-(4-fluorobenzyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide: Lacks the dioxidotetrahydrothiophenyl moiety.
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide: Lacks the ethylsulfanyl and fluorobenzyl groups.
Uniqueness
The uniqueness of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-fluorobenzyl)pyrimidine-4-carboxamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific investigations and applications.
Properties
Molecular Formula |
C18H19ClFN3O3S2 |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
5-chloro-N-(1,1-dioxothiolan-3-yl)-2-ethylsulfanyl-N-[(4-fluorophenyl)methyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H19ClFN3O3S2/c1-2-27-18-21-9-15(19)16(22-18)17(24)23(14-7-8-28(25,26)11-14)10-12-3-5-13(20)6-4-12/h3-6,9,14H,2,7-8,10-11H2,1H3 |
InChI Key |
PGFQHMOGRBTXJM-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11412799.png)
![Dimethyl [5-(benzylamino)-2-(4-chlorophenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11412802.png)
![4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-3-nitrobenzamide](/img/structure/B11412803.png)
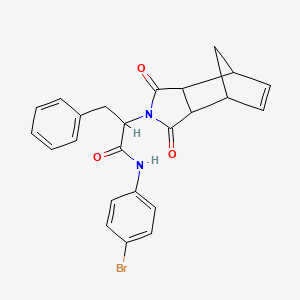
![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11412818.png)
![6-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11412820.png)
![1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11412821.png)
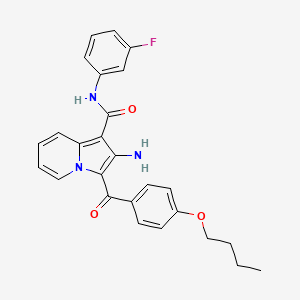
![3-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B11412828.png)
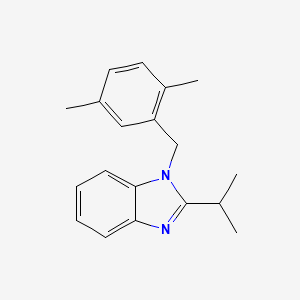
![3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11412842.png)
![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B11412844.png)
![diethyl {5-[(2-chlorobenzyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11412856.png)
